LDC-7559 vs. NA-11: PFKL Activation Potency and Isoform Selectivity
LDC-7559 activates the liver isoform of phosphofructokinase-1 (PFKL) with an EC50 of 5.4 µM, whereas its designed analog NA-11 is approximately 5-fold more potent (EC50 = 1.1 µM) [1]. Both compounds exhibit complete selectivity for PFKL over the platelet (PFKP) and muscle (PFKM) isoforms, with no detectable activation of PFKP or PFKM even at concentrations up to 100 µM [1]. This isoform selectivity is critical because PFKL is the predominant PFK-1 isoform expressed in immune cells, and off-target activation of PFKM in skeletal muscle or PFKP in platelets could produce confounding effects.
| Evidence Dimension | PFKL activation (EC50) |
|---|---|
| Target Compound Data | 5.4 µM |
| Comparator Or Baseline | NA-11: 1.1 µM |
| Quantified Difference | NA-11 is 4.9-fold more potent |
| Conditions | In vitro enzymatic assay using recombinant human PFKL at pH 7.5 with 3.1 mM ATP and 4 mM F6P |
Why This Matters
LDC-7559 is the parent compound in the PFKL activator series; NA-11 is a more potent tool for applications requiring higher target engagement, but LDC-7559 remains the reference standard for validating PFKL-dependent mechanisms.
- [1] Britt EC, Lika J, Giese MA, Schoen TJ, Seim GL, Huang Z, Lee PY, Huttenlocher A, Fan J. Selective activation of PFKL suppresses the phagocytic oxidative burst. Cell. 2021 Jul 27;184(17):4480-4494.e15. Table 1 and Figure 2. View Source
